molecular formula C5H2Br2ClN B045329 2,3-Dibromo-5-chloropyridine CAS No. 137628-17-2

2,3-Dibromo-5-chloropyridine

Cat. No. B045329
Key on ui cas rn: 137628-17-2
M. Wt: 271.34 g/mol
InChI Key: GDUFWKJMOOVEMX-UHFFFAOYSA-N
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Patent
US09309263B2

Procedure details

A microwave vial was charged with copper (I) cyanide (1.089 g, 12.16 mmol), 2,3-dibromo-5-chloropyridine (3 g, 11.06 mmol), and propionitrile (15 mL). The vial was capped and irradiated in a microwave reactor at 150° C. for 2.5 hours. The solution was concentrated, diluted with DCM (25 mL), and filtered. The filtrate was concentrated, and the residue was purified by silica gel chromatography, eluting with 0-30% EtOAc in heptanes, to afford the title compound (2 g, 9.20 mmol). MS m/z=219 (M+H).
Name
copper (I) cyanide
Quantity
1.089 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cu][C:2]#[N:3].Br[C:5]1[C:10]([Br:11])=[CH:9][C:8]([Cl:12])=[CH:7][N:6]=1.C(#N)CC>>[Br:11][C:10]1[C:5]([C:2]#[N:3])=[N:6][CH:7]=[C:8]([Cl:12])[CH:9]=1

Inputs

Step One
Name
copper (I) cyanide
Quantity
1.089 g
Type
reactant
Smiles
[Cu]C#N
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=NC=C(C=C1Br)Cl
Name
Quantity
15 mL
Type
reactant
Smiles
C(CC)#N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The vial was capped
CUSTOM
Type
CUSTOM
Details
irradiated in a microwave reactor at 150° C. for 2.5 hours
Duration
2.5 h
CONCENTRATION
Type
CONCENTRATION
Details
The solution was concentrated
ADDITION
Type
ADDITION
Details
diluted with DCM (25 mL)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated
CUSTOM
Type
CUSTOM
Details
the residue was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with 0-30% EtOAc in heptanes

Outcomes

Product
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)Cl)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.2 mmol
AMOUNT: MASS 2 g
YIELD: CALCULATEDPERCENTYIELD 83.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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